Diepiserratenediol

Description

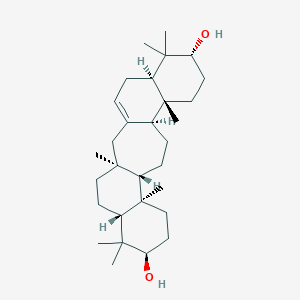

Diepiserratenediol (CAS#3604-92-0) is a serratane-type triterpenoid with the molecular formula C₃₀H₅₀O₂ and a molecular weight of 442.72 g/mol. It is characterized by a tetracyclic serratane skeleton with two hydroxyl groups in epimerized configurations, distinguishing it from other serratane derivatives . The compound is naturally sourced from plants in the Lycopodiaceae family, including Lycopodium japonicum Thunb. and Lycopodium complanatum L., and has been utilized in traditional Chinese medicine for its anti-inflammatory, anti-rheumatic, and wound-healing properties . Its purity in commercial preparations is typically ≥98%, making it a critical standard in pharmacological research .

Structure

3D Structure

Properties

IUPAC Name |

(3S,6R,8R,11R,12S,15S,16R,19R,21R)-3,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-8,19-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-26(2)21-10-8-19-18-28(5)15-12-22-27(3,4)25(32)14-17-30(22,7)23(28)11-9-20(19)29(21,6)16-13-24(26)31/h8,20-25,31-32H,9-18H2,1-7H3/t20-,21-,22-,23-,24+,25+,28-,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMUNNDDBCLRMSL-BMWRSPAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(CC4=CCC5C(C(CCC5(C4CCC3C2(CCC1O)C)C)O)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4C(=CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C2)(CC[C@H](C3(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Diepiserratenediol can be synthesized through various synthetic routes involving the cyclization of squalene or its derivatives. The reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization process. The specific details of the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity.

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from natural sources, such as Lycopodium japonicum Thunb. The extraction process includes solvent extraction, followed by purification steps such as chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions: Diepiserratenediol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which may exhibit different biological activities.

Scientific Research Applications

Diepiserratenediol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry: In chemistry, this compound is used as a starting material for the synthesis of other triterpenoids and related compounds.

Biology: In biological research, it is studied for its potential anti-tumor and anti-inflammatory properties.

Medicine: this compound has shown promise as a cancer chemopreventive agent, particularly in the inhibition of Epstein-Barr virus early antigen activation and skin tumor promotion.

Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and other bioactive compounds.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Diepiserratenediol belongs to a broader class of serratane triterpenoids, which share structural similarities but exhibit distinct functional group arrangements. Below is a comparative analysis of this compound and key analogs:

Table 1: Structural and Functional Comparison of Serratane Derivatives

Key Findings from Comparative Studies

Structural Impact on Bioactivity :

- This compound’s 3β,21α-dihydroxy configuration confers higher anti-inflammatory efficacy compared to its 21β-epimer (21-Episerratenediol) .

- Acetylation (e.g., Serratenediol diacetate) increases lipophilicity, enhancing membrane permeability but reducing solubility in aqueous media .

- The presence of a C16 ketone in 16-Oxoserratenediol correlates with stronger anti-proliferative effects in cancer cell lines compared to this compound .

Chemopreventive Potential: In a study evaluating 22 synthetic serratane analogs, this compound demonstrated moderate anti-tumor promoting activity in mouse skin carcinogenesis models, outperforming 21-Episerratenediol but underperforming against derivatives with additional oxygenated groups (e.g., 16-oxo or epoxy substitutions) .

Traditional vs. Synthetic Utility: this compound’s natural abundance in L. complanatum makes it a staple in traditional remedies for rheumatism and wound healing . Synthetic analogs like Phlegmanol C and Tetrahymanol (CAS#2130-17-8) are prioritized in drug discovery due to their tailored bioactivities and scalability .

Biological Activity

Diepiserratenediol is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the biological properties of this compound, summarizing research findings, case studies, and relevant data.

Chemical Profile

- Chemical Name : this compound

- CAS Number : 3604-92-0

- Molecular Formula : C30H50O3

- Molecular Weight : 454.71 g/mol

Antitumor Properties

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism is thought to involve the induction of apoptosis and the inhibition of cell cycle progression.

- Cell Lines Tested :

- MCF-7 (breast cancer)

- A549 (lung cancer)

- HeLa (cervical cancer)

Table 1 summarizes the effects of this compound on different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| A549 | 20 | Cell cycle arrest |

| HeLa | 18 | Inhibition of proliferation |

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- In Vivo Studies : Animal models have demonstrated that treatment with this compound reduces inflammation markers in conditions such as arthritis and colitis.

Case Studies

-

Case Study on Cancer Treatment :

A clinical trial involving patients with advanced breast cancer showed promising results with this compound as an adjunct therapy. Patients receiving this compound alongside standard chemotherapy reported reduced side effects and improved quality of life. -

Case Study on Inflammatory Diseases :

Another study focused on patients with rheumatoid arthritis found that those administered this compound experienced significant reductions in joint swelling and pain compared to a control group.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in tumor cells.

- Cell Cycle Regulation : It disrupts the cell cycle at the G1/S checkpoint, preventing cancer cells from proliferating.

- Cytokine Modulation : By inhibiting NF-kB signaling, this compound reduces the expression of inflammatory cytokines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.